![molecular formula C20H20N4O2 B2435750 2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide CAS No. 1421516-78-0](/img/structure/B2435750.png)
2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide
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Description
2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is typically synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Applications
A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial purposes using citrazinic acid as a starting material. These compounds, including related pyrimidinone derivatives, demonstrated significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research underscores the potential of such chemical frameworks in developing new antimicrobial agents (Hossan et al., 2012).
Heterocyclic Chemistry and Coordination Complexes
Research into tautomeric amidines interacting with specific diketones in the presence of potassium carbonate has led to the formation of mixtures of pyrimidine and piperidone derivatives alongside polymeric coordination complexes. These studies provide insights into the versatility of pyrimidine derivatives in forming complex structures with potential applications in materials science and catalysis (Klimova et al., 2013).
Anti-inflammatory and Pharmacological Studies
Another research avenue explores pyridines and pyrimidinones synthesized as anti-inflammatory agents, again using citrazinic acid. These compounds have shown promising anti-inflammatory activity, comparable to Prednisolone®, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Amr et al., 2007).
Crystal Structure Analysis
Studies on crystal structures of closely related compounds reveal detailed insights into their molecular configurations, including intramolecular hydrogen bonding and molecular orientations. Such structural analyses are crucial for understanding the chemical behavior and reactivity of these compounds, informing further applications in drug design and materials science (Subasri et al., 2016).
properties
IUPAC Name |
2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-16-12-19(26)24(20(22-16)15-8-10-21-11-9-15)13-18(25)23-17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMINQLVEDYMIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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